3-Ethyl-1-methyl-piperazine;dihydrochloride
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Overview
Description
3-Ethyl-1-methyl-piperazine;dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
3-Ethyl-1-methyl-piperazine;dihydrochloride is a derivative of piperazine, a heterocyclic diamine . Piperazine derivatives are known to have a wide range of biological and pharmaceutical activities . .
Mode of Action
Piperazine, a related compound, is known to act as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm
Pharmacokinetics
Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . The bioavailability of this compound would depend on these factors.
Result of Action
If it acts similarly to piperazine, it may cause flaccid paralysis in certain organisms .
Action Environment
It is known to be a white solid with a storage temperature of 0-8°c , suggesting that temperature could play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-piperazine;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization to yield the desired piperazine derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-piperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperazine derivatives.
Scientific Research Applications
3-Ethyl-1-methyl-piperazine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A simpler derivative with similar structural properties.
3-Ethylpiperazine: Another derivative with an ethyl group at a different position.
1-Ethyl-4-methylpiperazine: A compound with both ethyl and methyl groups on the piperazine ring.
Uniqueness
3-Ethyl-1-methyl-piperazine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethyl-1-methylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-3-7-6-9(2)5-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJFBCDNRHDEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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